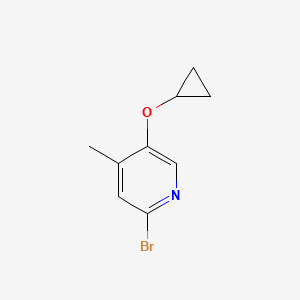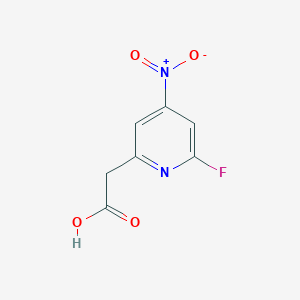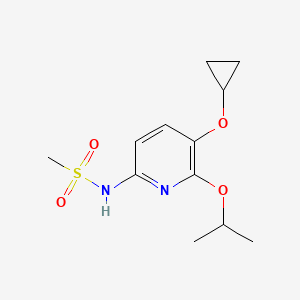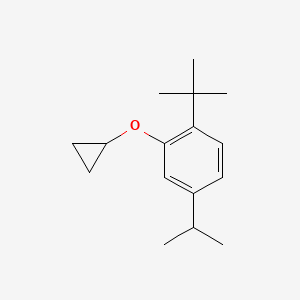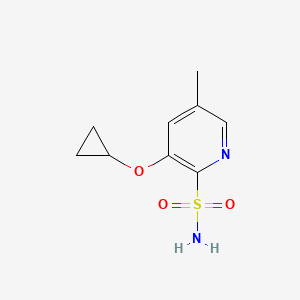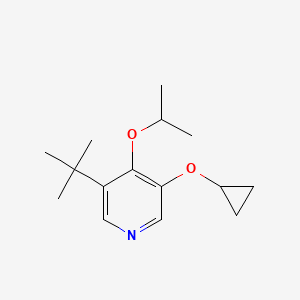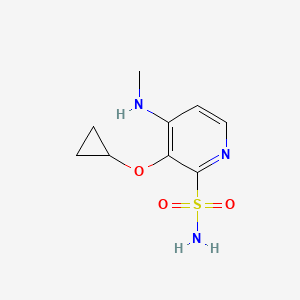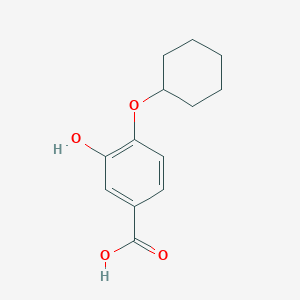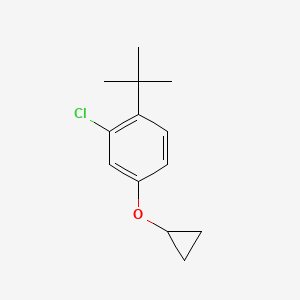
1-Tert-butyl-2-chloro-4-cyclopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-2-chloro-4-cyclopropoxybenzene is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene typically involves multiple steps. One common method starts with the chlorination of tert-butylbenzene to introduce the chlorine atom at the desired position. This is followed by the introduction of the cyclopropoxy group through a cyclopropanation reaction. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and cyclopropanation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve the desired product.
化学反応の分析
Types of Reactions: 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to alter the cyclopropoxy group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
科学的研究の応用
1-Tert-butyl-2-chloro-4-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the tert-butyl, chlorine, and cyclopropoxy groups can influence its binding affinity and specificity. The pathways involved may include covalent bonding, hydrogen bonding, and hydrophobic interactions, depending on the specific target and context.
類似化合物との比較
1-Tert-butyl-2-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Tert-butyl-2-chloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
1-Tert-butyl-2-chloro-4-propoxybenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness: 1-Tert-butyl-2-chloro-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
1-tert-butyl-2-chloro-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)11-7-6-10(8-12(11)14)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChIキー |
DISARVLHQHNTNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


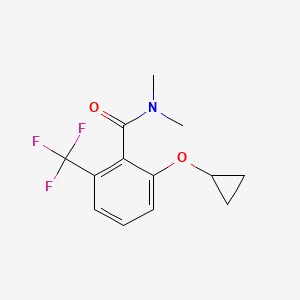
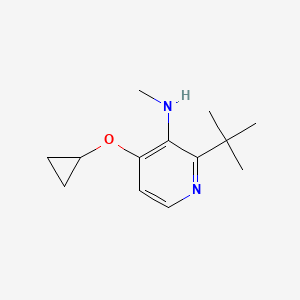
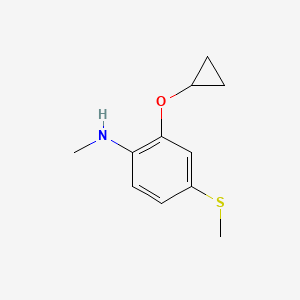
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
